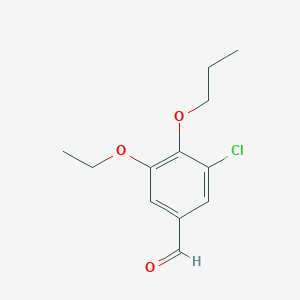

3-Chloro-5-ethoxy-4-propoxybenzaldehyde

Description

3-Chloro-5-ethoxy-4-propoxybenzaldehyde (molecular formula: C₁₂H₁₅ClO₃) is a benzaldehyde derivative featuring three distinct substituents: a chlorine atom at position 3, an ethoxy group at position 5, and a propoxy group at position 4. Its SMILES notation is CCCOC1=C(C=C(C=C1Cl)C=O)OCC, and its InChIKey is QZBKKPVUZGCHTN-UHFFFAOYSA-N . The compound’s structure is characterized by an aldehyde functional group, which confers reactivity toward nucleophilic additions and condensations.

Properties

IUPAC Name |

3-chloro-5-ethoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBKKPVUZGCHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzaldehyde derivative.

Ethoxylation and Propoxylation: The ethoxy and propoxy groups are introduced through etherification reactions using ethyl alcohol and propyl alcohol in the presence of acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for 3-Chloro-5-ethoxy-4-propoxybenzaldehyde involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods often use continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KCN in ethanol.

Major Products Formed

Oxidation: 3-Chloro-5-ethoxy-4-propoxybenzoic acid.

Reduction: 3-Chloro-5-ethoxy-4-propoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-ethoxy-4-propoxybenzaldehyde is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the development of potential therapeutic agents.

Industry: In the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro, ethoxy, and propoxy groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between 3-chloro-5-ethoxy-4-propoxybenzaldehyde and related compounds:

Research Findings and Gaps

- Synthetic Challenges : The discontinued status of 3-chloro-5-ethoxy-4-propoxybenzaldehyde may reflect difficulties in purification or instability of the aldehyde group under storage conditions .

- Limited Literature: No peer-reviewed studies or patents directly address this compound, whereas analogues like (E)-Methyl 4-(3-chloropropoxy)... benzoate are documented in synthetic pathways for bioactive molecules .

- Predicted Properties : Computational data (e.g., CCS values) provide foundational insights but require experimental validation .

Biological Activity

3-Chloro-5-ethoxy-4-propoxybenzaldehyde is an organic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C12H15ClO3

- Molecular Weight : 242.7 g/mol

The compound features a benzaldehyde core substituted with chloro, ethoxy, and propoxy groups, which influence its reactivity and biological interactions.

Synthesis

The synthesis of 3-Chloro-5-ethoxy-4-propoxybenzaldehyde typically involves:

- Starting Materials : A suitable benzaldehyde derivative.

- Reactions :

- Ethoxylation and Propoxylation : Using ethyl and propyl alcohols in the presence of acid catalysts (e.g., sulfuric acid).

- Oxidation and Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents like potassium permanganate or sodium borohydride.

Biological Activity

3-Chloro-5-ethoxy-4-propoxybenzaldehyde has been studied for its biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting its utility in developing new antibacterial agents .

Enzyme Inhibition

The compound's aldehyde group allows it to interact with enzymes through covalent bonding, which can modulate enzyme activity. This mechanism is crucial in understanding its role in metabolic pathways and potential therapeutic applications .

Cytotoxic Effects

In vitro studies have shown that 3-Chloro-5-ethoxy-4-propoxybenzaldehyde can induce cytotoxic effects in certain cancer cell lines. The specific pathways involved are still under investigation, but preliminary results suggest it may trigger apoptosis through oxidative stress mechanisms.

The biological activity of 3-Chloro-5-ethoxy-4-propoxybenzaldehyde is primarily attributed to:

- Covalent Bond Formation : The aldehyde group can form bonds with nucleophilic sites on proteins and enzymes.

- Modulation of Protein Function : This interaction can lead to alterations in protein conformation and function, impacting various metabolic processes .

Comparative Analysis

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Chloro-4-ethoxybenzaldehyde | Contains an ethoxy group on a chloro-substituted benzaldehyde | Lacks propoxy substitution |

| 3-Bromo-5-ethoxy-4-propoxybenzaldehyde | Similar structure but with bromine instead of chlorine | Different halogen affects reactivity |

| 3-Chloro-5-methoxy-4-propoxybenzaldehyde | Similar structure with a methoxy group | Changes in solubility and biological activity |

Case Studies

-

Antibacterial Efficacy Study :

A recent study evaluated the antibacterial efficacy of 3-Chloro-5-ethoxy-4-propoxybenzaldehyde against Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating potential as a therapeutic agent against resistant strains . -

Cytotoxicity Assessment :

In cancer research, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values around 30 µM after 48 hours of exposure. This suggests that further investigation into its mechanism could reveal novel anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.